Retinol oleate

Description

Properties

IUPAC Name |

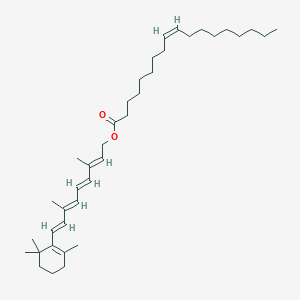

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-TUTABMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021962 | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-88-9 | |

| Record name | Retinyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Retinol Oleate

Enzymatic Esterification and Transesterification Approaches

Enzymatic synthesis of retinol (B82714) oleate (B1233923) can be accomplished through direct esterification of retinol with oleic acid or, more commonly, via transesterification. The latter involves the reaction of a short-chain retinyl ester, such as retinyl acetate (B1210297), with oleic acid or its esters. google.com This method is often preferred as retinyl acetate is a more stable and less expensive starting material compared to retinol. google.comgoogle.com Various lipases have been investigated for their catalytic activity in these reactions, with those from Candida antarctica and Rhizomucor miehei showing particular promise. ub.roresearchgate.netgoogleapis.com

Lipase-Catalyzed Reactions

Lipases (EC 3.1.1.3) are versatile biocatalysts that can function in both aqueous and non-aqueous media, enabling the synthesis of esters like retinol oleate. researchgate.net Immobilized lipases are frequently used to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. google.com The choice of solvent, temperature, substrate molar ratio, and water activity are critical parameters that influence the reaction yield and rate. researchgate.net

Immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozyme 435, is a widely used and effective catalyst for the synthesis of this compound. researchgate.net It demonstrates high activity in various organic solvents and can catalyze the transesterification of retinyl acetate with oleic acid to produce this compound. google.com

In one study, the transesterification of retinyl acetate with oleic acid was carried out in toluene (B28343) at room temperature. google.com Using Novozyme 435, a conversion of 89.2% to this compound was achieved in 15 hours. google.com The reaction also produced small amounts of unreacted retinyl acetate (9.0%) and retinol (1.9%). google.com The use of an acid scavenger, such as the ion-exchange resin Amberlyst A-21, was found to be beneficial in this process. google.com

| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Novozyme 435 | Retinyl acetate, Oleic acid (2.0 equiv) | Toluene | Room Temp | 15 | 89.2 | google.com |

| Novozyme 435 | Retinyl acetate, Linoleic acid (2.0 equiv) | Toluene | Room Temp | 2 | 78.7 | google.com |

| Novozyme 435 | Retinyl acetate, Linoleic acid (5.0 equiv) & Amberlyst A-21 | Toluene | Room Temp | 2 | 92.5 | google.com |

This table presents data on the synthesis of retinyl esters using Novozyme 435, illustrating the effect of different substrates and reaction conditions on conversion rates.

Immobilized lipase from Rhizomucor miehei (often commercialized as Lipozyme IM) is another effective biocatalyst for producing retinyl esters. google.comgoogleapis.com This lipase has been successfully used in the transesterification of retinyl acetate with fatty acids from natural oils. google.com Research has shown that Rhizomucor miehei lipase exhibits high activity, particularly in apolar solvents like hexane (B92381). ub.ro

A study involving the synthesis of retinyl esters from natural oils utilized immobilized Rhizomucor miehei lipase. google.com The reaction was conducted by mixing retinyl acetate with oils such as sunflower oil at 55°C for 4 days, yielding a solution of retinyl esters in triglyceride oil. google.com This approach demonstrates the feasibility of using natural, readily available sources for the fatty acyl component. google.com

Substrate Specificity and Reaction Optimization

The efficiency of enzymatic this compound synthesis is influenced by the choice of substrates and the optimization of reaction parameters. The specificity of the lipase for different acyl donors and the conditions under which the reaction is performed are key areas of research.

The transesterification of retinyl acetate with oleic acid is a common and well-studied route for this compound synthesis. google.com This reaction is catalyzed by lipases, with Novozyme 435 being a particularly efficient catalyst. google.com The process involves the transfer of the oleoyl (B10858665) group from oleic acid to retinol, releasing acetic acid. To drive the equilibrium towards product formation, an excess of the acyl donor (oleic acid) is often used. google.com The removal of the acetic acid by-product, for instance by using an ion-exchange resin, can also enhance the conversion to retinyl oleate. google.com

This table details specific examples of the transesterification reaction to produce this compound, highlighting the reaction components and conditions.

An innovative and sustainable approach to this compound synthesis involves using natural fats and oils as the source of the oleoyl group. google.comgoogleapis.com This method utilizes the triglycerides present in oils like sunflower oil, which are rich in oleic acid, as acyl donors in a transesterification reaction with a short-chain retinyl ester like retinyl acetate. google.com This process can be performed under solvent-free conditions, which is environmentally advantageous. google.com

For instance, reacting sunflower oil with retinyl acetate in the presence of immobilized Rhizomucor miehei lipase results in the formation of a mixture of retinyl esters, with retinyl oleate and retinyl linoleate (B1235992) being predominant, reflecting the fatty acid profile of the sunflower oil. google.comgoogleapis.com This method provides a direct route to a solution of retinyl esters in a natural oil base. google.com

This table illustrates the use of natural oils as a source for the fatty acyl group in the synthesis of retinyl esters.

Green Chemistry Principles in this compound Synthesis

The enzymatic synthesis of this compound aligns well with several principles of green chemistry, aiming to create more environmentally benign chemical processes. researchgate.netresearchgate.net

Use of Renewable Feedstocks: Oleic acid can be sourced from vegetable oils, a renewable resource. google.com

Catalysis: Lipases, as biocatalysts, are highly specific and efficient, reducing the need for harsh chemical reagents and minimizing byproduct formation. acs.org The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling. google.com

Atom Economy: Enzymatic esterification represents a more atom-economical route compared to some traditional chemical methods that may involve protecting groups or generate more waste. acs.org

Safer Solvents and Auxiliaries: The development of solvent-free reaction systems significantly reduces the use of volatile and potentially hazardous organic solvents. google.com When solvents are necessary, the trend is towards using less toxic options.

Energy Efficiency: The mild temperature conditions required for enzymatic reactions contribute to lower energy consumption compared to high-temperature chemical syntheses. google.com

Reduction of Derivatives: The high specificity of enzymes often eliminates the need for protecting groups during the synthesis, simplifying the process and reducing waste. acs.org

Chemical Synthesis Routes

While enzymatic methods are gaining prominence, chemical synthesis remains a viable route for producing this compound.

Esterification of Retinol with Oleic Acid

The primary chemical method for synthesizing this compound is the direct esterification of retinol with oleic acid. This reaction typically requires a catalyst and conditions to drive the reaction towards product formation.

Acid Catalysis: Traditional acid-catalyzed esterification may employ strong acids like sulfuric acid or p-toluenesulfonic acid. These catalysts activate the carboxylic acid group of oleic acid, facilitating its reaction with retinol. The reaction is often carried out under reflux, with continuous removal of water using a Dean-Stark apparatus to shift the equilibrium towards the ester product. However, these harsh conditions with elevated temperatures can lead to the degradation of retinol, potentially lowering the purity of the final product to 70-75% before rigorous purification.

Use of Activating Agents: To circumvent the issues with strong acids and high temperatures, other activating agents can be used. For example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. Another approach involves converting oleic acid to its more reactive acid chloride (oleoyl chloride) before reacting it with retinol. However, these methods may introduce additional reagents and byproducts that need to be removed during purification.

Strategies for High-Purity Product Preparation

Achieving high purity is critical for the application of this compound, particularly in cosmetics and pharmaceuticals. Several strategies are employed during and after synthesis to ensure a pure product.

Inert Atmosphere: To prevent the oxidation of retinol, the synthesis is often conducted under an inert atmosphere, such as nitrogen.

Light Protection: Retinol is sensitive to light, which can cause isomerization and degradation. nih.gov Therefore, reactions are typically carried out in light-protected reactors, such as amber-colored glassware.

Purification Techniques: Post-synthesis purification is crucial for removing unreacted starting materials, catalysts, and byproducts.

Liquid-liquid extraction can be used to separate the product from water-soluble impurities. For instance, a hexane/water partitioning can remove unreacted oleic acid and retinol.

Column chromatography is a widely used method for isolating this compound to a high degree of purity (>95%). Silica (B1680970) gel is a common stationary phase, and a gradient of solvents like hexane and ethyl acetate is used for elution.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be employed for final purification to achieve very high purity levels. Analytical HPLC with UV detection is also used to monitor the reaction progress and quantify the product. nih.gov

Table 2: Purification Techniques for this compound

| Technique | Description | Source |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning between immiscible solvents (e.g., hexane/water) to remove impurities. | |

| Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analytical quantification and preparative purification. |

Metabolism and Biotransformation of Retinol Oleate

Hydrolysis of Retinol (B82714) Oleate (B1233923) to Free Retinol

The initial and rate-limiting step in the mobilization of stored vitamin A from retinol oleate is its hydrolysis, which breaks the ester linkage to yield free all-trans-retinol and oleic acid. mdpi.com This cleavage is an enzymatic process, essential for making retinol available for transport to tissues that require it. nih.govmdpi.com In the liver, where the majority of retinyl esters are stored in hepatic stellate cells, this hydrolysis allows for the transfer of retinol to hepatocytes for secretion into the bloodstream, bound to retinol-binding protein (RBP4). mdpi.comfrontiersin.org

The hydrolysis of retinyl esters, including this compound, is not carried out by a single enzyme but by a group of enzymes with overlapping specificities, broadly classified as carboxylesterases or retinyl ester hydrolases (REH). nih.govimrpress.com These enzymes are found in various tissues and cellular compartments, including the liver, pancreas, and adipose tissue. nih.govontosight.aimdpi.com

Several non-specific carboxylesterases (EC 3.1.1.1) located in the endoplasmic reticulum of the liver are capable of hydrolyzing long-chain retinyl esters. uniprot.orgnih.gov Research has identified specific carboxylesterases in rats, such as those designated ES-4 (with pI 6.2 and 6.4), as the main retinyl palmitate hydrolase in the liver endoplasmic reticulum. nih.gov Given that this compound is also a long-chain fatty acyl ester, these enzymes are implicated in its hydrolysis. nih.govnih.gov Another carboxylesterase, ES-10, has been identified as a major player in the hydrolysis of chylomicron retinyl esters in both neutral and acidic compartments of liver cells. idexlab.com This enzyme is also capable of hydrolyzing triolein, indicating its activity towards oleic acid esters. idexlab.com

Table 1: Hepatic Carboxylesterases Involved in Retinyl Ester Hydrolysis

| Enzyme Name/Identifier | Cellular Location | Substrate(s) | Key Findings |

| Carboxylesterase ES-4 | Endoplasmic Reticulum | Retinyl palmitate, Palmitoyl-CoA, Monoacylglycerols | Represents the main retinyl palmitate hydrolase activity in rat liver endoplasmic reticulum. nih.gov |

| Carboxylesterase ES-10 | Liver, Lung, Kidney, Testis, Heart | Retinyl palmitate, Triolein | Plays a major role in hydrolyzing newly-endocytosed, chylomicron retinyl esters in liver cells. idexlab.com |

Bile salt-activated carboxylester lipase (B570770) (CEL), also known as bile salt-stimulated lipase (BSSL), is a non-specific lipolytic enzyme synthesized primarily in the pancreas. researchgate.netthermofisher.com It is capable of hydrolyzing a wide array of lipids, including retinyl esters. researchgate.netnih.gov While its role in the initial digestion of dietary retinyl esters in the intestine is well-established, its function in hepatic metabolism is less clear. mdpi.commdpi.com CEL requires bile salts for the hydrolysis of water-insoluble substrates like this compound. researchgate.net However, studies using CEL-deficient mice have shown that the absence of this specific enzyme does not significantly impact the uptake or hydrolysis of chylomicron-retinyl esters in the liver. nih.govacs.org This suggests the presence of other, redundant bile salt-dependent or independent REH enzymes in the liver that can compensate for its absence. nih.govacs.org

Once retinol is liberated from this compound, it becomes the substrate for a cascade of metabolic reactions, leading to the formation of biologically active retinoids that regulate a vast number of genes. nih.gov

The primary metabolic fate of free retinol is a two-step oxidation process to form all-trans-retinoic acid, the most potent biological form of vitamin A. mdpi.comnih.gov

Retinol to Retinal: The first step is the reversible oxidation of retinol to retinal (retinaldehyde). nih.govresearchgate.net This reaction is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs), which are part of the short-chain dehydrogenase/reductase (SDR) family. frontiersin.orgmdpi.com This initial oxidation is considered a rate-limiting step in the synthesis of retinoic acid. mdpi.com

Retinal to Retinoic Acid: The second step is the irreversible oxidation of retinal to all-trans-retinoic acid. nih.govresearchgate.net This reaction is carried out by retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) family. frontiersin.org The irreversible nature of this step ensures a unidirectional flow towards the synthesis of the active signaling molecule, retinoic acid, which then proceeds to interact with nuclear receptors to control gene expression. nih.govnih.gov

Table 2: Key Enzymes in the Oxidation of Retinol

| Metabolic Step | Substrate | Product | Enzyme Family | Key Characteristics |

| Step 1 | Retinol | Retinal (Retinaldehyde) | Retinol Dehydrogenases (RDHs) | Reversible, rate-limiting reaction. mdpi.comnih.gov |

| Step 2 | Retinal (Retinaldehyde) | All-trans-Retinoic Acid | Retinaldehyde Dehydrogenases (RALDHs/ALDHs) | Irreversible reaction. frontiersin.orgnih.gov |

Subsequent Retinol Metabolic Pathways

Cytochrome P450-Mediated Retinoid Catabolism

The breakdown of retinoids, including those derived from this compound, is essential for preventing retinoid toxicity and is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov These enzymes convert retinoids into more water-soluble forms that can be easily eliminated from the body. nih.gov While direct catabolism of this compound by CYPs is not the primary pathway, the retinol released from its hydrolysis is a substrate for these enzymes.

Retinol Esterification Pathways Involved in this compound Formation

The synthesis of this compound is a key step in the storage of vitamin A and is catalyzed by specific enzymes that attach oleic acid to retinol. This process of esterification is primarily carried out by two main enzymatic activities: Acyl-CoA:Retinol Acyltransferase (ARAT) and Lecithin (B1663433):Retinol Acyltransferase (LRAT).

Acyl-CoA:Retinol Acyltransferase (ARAT) Activity

Acyl-CoA:retinol acyltransferase (ARAT) represents a class of enzymes that catalyze the esterification of retinol using fatty acyl-CoAs as the acyl donors. nih.govnih.gov This pathway is considered physiologically significant, particularly when retinol concentrations are high. oup.com Several studies have indicated that Diacylglycerol Acyltransferase 1 (DGAT1) is a major enzyme exhibiting ARAT activity. nih.govcapes.gov.brnih.govebi.ac.uk

Lecithin:Retinol Acyltransferase (LRAT) Activity

Lecithin:retinol acyltransferase (LRAT) is the primary enzyme responsible for the esterification of retinol in many tissues under normal physiological conditions. nih.govresearchgate.net LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of lecithin (phosphatidylcholine) to retinol, forming retinyl esters. nih.govbiorxiv.orgnih.gov This enzyme is crucial for the storage of vitamin A in tissues like the liver and for the visual cycle in the eye. nih.govresearchgate.net

LRAT exhibits a degree of specificity in the types of retinyl esters it forms, which is influenced by the available fatty acids in the cellular environment. While LRAT can produce a variety of retinyl esters, including retinyl palmitate, stearate (B1226849), linoleate (B1235992), and oleate, the relative abundance of each depends on the tissue and dietary factors. nih.govnih.gov

In wild-type mice, retinyl palmitate is often the most abundant retinyl ester found in chylomicrons after the absorption of dietary retinol, with lower concentrations of retinyl linoleate and retinyl oleate also present. nih.govresearchgate.net This indicates a preference of LRAT for palmitoyl-CoA under these conditions. However, the composition of retinyl esters can be altered. For instance, in Sertoli cells, LRAT has been shown to synthesize retinyl linoleate, retinyl oleate, retinyl palmitate, and retinyl stearate. nih.gov Furthermore, in milk from wild-type mice, the predominant retinyl esters are palmitate and stearate, but retinyl oleate is also present. ebi.ac.uk

Studies using LRAT-deficient (Lrat-/-) mice have provided significant insights into the role of alternative esterification pathways. In the absence of LRAT, the body compensates through other mechanisms, leading to a distinct shift in the composition of retinyl esters.

In Lrat-/- mice, there is a marked alteration in the retinyl ester profile in various tissues and fluids. For example, the milk of Lrat-/- mice shows a change from predominantly retinyl palmitate and stearate to an increased proportion of retinyl oleate and medium-chain retinyl esters. ebi.ac.uk Similarly, when Lrat-/- mice are administered retinol, the retinyl esters found in their chylomicrons, such as retinyl linoleate and retinyl oleate, directly correspond to the fatty acid composition of the oil vehicle used for administration. nih.govresearchgate.net This strongly suggests that in the absence of LRAT, an acyl-CoA-dependent pathway, likely ARAT, becomes the primary mechanism for retinol esterification. nih.gov This results in a higher relative abundance of retinyl oleate when oleic acid is readily available from the diet.

These findings highlight the compensatory role of other enzymes in the absence of LRAT and demonstrate that the composition of retinyl esters, including this compound, is dynamically regulated by the interplay of different enzymatic pathways and substrate availability.

Diacylglycerol Acyltransferase 1 (DGAT1) Involvement in Retinol Esterification

Diacylglycerol acyltransferase 1 (DGAT1) is a multifunctional enzyme that plays a crucial role in the synthesis of triglycerides. ebi.ac.uk Importantly, research has established that DGAT1 also functions as a major ARAT, catalyzing the esterification of retinol to form retinyl esters. nih.govcapes.gov.brnih.gov This activity is particularly significant in certain tissues, such as the skin. nih.govcapes.gov.brnih.govebi.ac.uk

Studies have shown that DGAT1-deficient mice exhibit altered retinoid homeostasis, confirming the enzyme's role in retinol esterification. nih.govcapes.gov.brnih.gov DGAT1 can utilize various fatty acyl-CoAs to esterify retinol, and its activity can influence the profile of retinyl esters formed. plos.org For example, in the retina and retinal pigment epithelium, DGAT1 is expressed and contributes to the synthesis of retinyl esters. plos.org While LRAT is the major retinyl-ester synthase in these cells, DGAT1 provides a secondary, acyl-CoA-dependent pathway. plos.org

The involvement of DGAT1 in retinol esterification underscores the complexity of retinoid metabolism, where multiple enzymes can contribute to the formation of storage forms like this compound, depending on the tissue and metabolic state.

Tissue-Specific Distribution and Dynamic Metabolism of this compound

This compound, an ester of retinol and oleic acid, is a significant, albeit not the most abundant, storage form of vitamin A in the body. Its metabolism and distribution are tissue-specific, reflecting the diverse roles of retinoids in physiological processes. The dynamic interplay between storage and mobilization is crucial for maintaining retinoid homeostasis.

Hepatic Accumulation and Mobilization

The liver is the principal organ for vitamin A storage, holding approximately 80-90% of the body's total retinoid reserves. nih.gov This storage is essential for buffering against fluctuations in dietary intake and ensuring a steady supply of retinol to peripheral tissues. mdpi.com

Accumulation: Following intestinal absorption, dietary retinol is transported to the liver within chylomicron remnants. nih.govfood.gov.uk Within the liver, two main cell types, hepatocytes and hepatic stellate cells (HSCs), are central to retinoid processing. nih.govmdpi.com Hepatocytes take up the retinol from chylomicron remnants. nih.gov Inside the hepatocytes, retinol is esterified into various retinyl esters, including this compound. This process is primarily catalyzed by the enzyme lecithin:retinol acyltransferase (LRAT), which transfers a fatty acyl group from lecithin to retinol. ebi.ac.uknih.gov

While hepatocytes are involved in the initial uptake and processing, the primary storage site within the liver is the HSCs. nih.govmdpi.comnih.gov It is estimated that HSCs contain 50-60% of the entire body's retinoid stores, predominantly within cytosolic lipid droplets. nih.gov Retinol is transferred from hepatocytes to HSCs, where it is re-esterified by LRAT and stored. mdpi.comfrontiersin.org The stored retinyl esters are mainly retinyl palmitate, but significant amounts of this compound, retinyl stearate, and retinyl linoleate are also present. nih.gov These four esters collectively account for over 95% of the retinyl esters in HSC lipid droplets. nih.gov

Mobilization: When the body requires vitamin A, hepatic retinyl ester stores are mobilized. This process involves the hydrolysis of retinyl esters, including this compound, back into free retinol by retinyl ester hydrolases (REHs). mdpi.comnih.gov The resulting retinol is then transported from the HSCs to the hepatocytes. nih.gov In the hepatocytes, retinol binds to retinol-binding protein (RBP, specifically RBP4). nih.govfrontiersin.org The retinol-RBP4 complex is then secreted into the bloodstream, where it further associates with transthyretin (TTR) for transport to target tissues. frontiersin.org This regulated mobilization ensures that plasma retinol levels are kept relatively constant, even during periods of low dietary intake. mdpi.com Studies have shown that forced expression of RBP4 in the mouse liver can lead to a robust mobilization of hepatic retinoid stores, reducing retinyl ester levels (including palmitate, oleate, and stearate) by approximately 35% within six days. nih.gov

Extrahepatic Metabolism and Storage (e.g., Lungs, Adipose Tissue, Prostate, Brain, Skin)

While the liver is the main reservoir, numerous extrahepatic tissues have a considerable capacity for retinoid storage and metabolism. nih.govnih.gov These tissues take up retinyl esters from circulating chylomicrons, bypassing the initial hepatic clearance. nih.govnih.gov The tissue-specific storage profiles suggest specialized roles for different retinyl esters.

Adipose Tissue: Adipose tissue is a major extrahepatic site for retinoid storage. nih.govnih.govembopress.org It accumulates significant retinyl ester stores, which can be mobilized during fasting. embopress.org Hormone-sensitive lipase (HSL) has been identified as the major retinyl ester hydrolase in adipose tissue, responsible for releasing retinol from stores like this compound. mdpi.comembopress.org Studies in mice lacking the LRAT enzyme show that adipose tissue can still accumulate retinyl esters, suggesting the activity of other enzymes like acyl-CoA:retinol acyltransferase (ARAT). nih.gov

Lungs: The lungs also serve as a site for vitamin A storage. nih.gov Research suggests that this compound and linoleate may be preferentially stored in the lungs. Prenatal alcohol exposure in rats has been shown to significantly reduce retinyl ester levels in the lungs of adult offspring, indicating a sensitivity of this tissue's retinoid homeostasis to external factors. amegroups.orgamegroups.cn

Prostate: The prostate gland is another extrahepatic tissue that stores retinyl esters. Like the lungs, there is evidence for preferential storage of this compound and linoleate in this tissue, suggesting tissue-specific utilization. Studies in rats have demonstrated that retinyl ester levels in the ventral prostate can be affected by prenatal alcohol exposure. amegroups.orgamegroups.cn

Brain and Skin: Both the brain and skin are known to express LRAT and accumulate retinyl esters. ebi.ac.uknih.gov In mice lacking LRAT, retinyl ester levels in the brain remain normal, pointing to the importance of the ARAT pathway in this tissue. nih.gov The skin also contains retinyl palmitate as the predominant ester, followed by retinyl stearate. ebi.ac.uk

Quantitative Profiles of Retinyl Esters in Biological Samples

The relative abundance of different retinyl esters, including this compound, varies significantly between tissues and species. This composition is typically analyzed using techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.govspringernature.com

In humans, the liver's vitamin A is stored primarily as retinyl palmitate, which constitutes about 51% to 80% of the total retinyl esters. nih.govebi.ac.uk this compound is the second or third most abundant, with studies reporting concentrations ranging from 5% to 19%. ebi.ac.uk Retinyl stearate and retinyl linoleate make up the remainder. nih.govebi.ac.uk

In contrast, the composition in human serum is different. In the fasting state, retinyl esters are present at low concentrations, but after a vitamin A-rich meal, their levels increase. food.gov.uk One study found that in serum, retinyl stearate was the most prevalent ester (56%), followed by retinyl palmitate (33%) and this compound (5%). ebi.ac.ukebi.ac.uk

The tables below summarize the quantitative profiles of major retinyl esters in human and rat tissues based on available research findings.

Table 1: Relative Percentage of Major Retinyl Esters in Human Tissues

| Retinyl Ester | Liver (%) | Serum (%) |

|---|---|---|

| Retinyl palmitate | 51 - 80 | 33 |

| Retinyl oleate | 5 - 19 | 5 |

| Retinyl stearate | 16 - 28 | 56 |

| Retinyl linoleate | < 5 | - |

Data compiled from multiple sources. nih.govnih.govebi.ac.ukebi.ac.uk Percentages are approximate and can vary based on diet and individual metabolic differences.

Table 2: Predominant Retinyl Esters in Various Tissues

| Tissue | Predominant Ester(s) | Secondary Ester(s) |

|---|---|---|

| Human Liver | Retinyl palmitate nih.govebi.ac.uk | Retinyl oleate, Retinyl stearate nih.govebi.ac.uk |

| Human Serum | Retinyl stearate ebi.ac.ukebi.ac.uk | Retinyl palmitate, Retinyl oleate ebi.ac.ukebi.ac.uk |

| Human Adipose Tissue | Retinyl palmitate ebi.ac.uk | Retinyl stearate ebi.ac.uk |

| Human Lungs & Prostate | Preferential storage of oleate and linoleate suggested | |

| Rat Liver | Retinyl palmitate ebi.ac.uk | Retinyl stearate, Retinyl oleate ebi.ac.uk |

This table provides a qualitative overview of retinyl ester distribution. nih.govebi.ac.ukebi.ac.uk

Molecular and Cellular Mechanisms of Retinol Oleate Action

Pro-drug Concept: Conversion to Bioactive Retinoic Acid

Retinol (B82714) oleate (B1233923) itself is biologically inert and serves as a pro-drug. For it to exert its physiological effects, it must first undergo enzymatic hydrolysis within the cell. This process cleaves the ester bond, releasing free retinol and oleic acid. scielo.br This initial conversion is a critical step, as free retinol is the precursor to the biologically active forms of vitamin A. d-nb.info

Following its release, retinol undergoes a two-step oxidation process to become all-trans-retinoic acid (ATRA), the primary bioactive metabolite. mdpi.comresearchgate.net The first step involves the oxidation of retinol to retinaldehyde, a reaction catalyzed by alcohol dehydrogenases. researchgate.net Subsequently, retinaldehyde is further oxidized to retinoic acid by retinaldehyde dehydrogenases. researchgate.net It is this final product, retinoic acid, that is responsible for the majority of the vitamin A-associated effects on gene expression. eurekaselect.com

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Activation

The biological activity of retinoic acid is mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.comoup.com These receptors are ligand-activated transcription factors that regulate the expression of specific genes involved in crucial cellular functions. eurekaselect.comfrontiersin.org

Ligand Binding and Receptor Heterodimerization

All-trans-retinoic acid (ATRA) is the high-affinity ligand for RARs, which include three subtypes: RARα, RARβ, and RARγ. mdpi.com Another isomer, 9-cis-retinoic acid, can bind to and activate both RARs and RXRs. mdpi.comdiva-portal.org Upon ligand binding, these receptors undergo a conformational change that facilitates their interaction with other proteins.

A key event in retinoid signaling is the formation of a heterodimer between an RAR and an RXR. mdpi.com This RAR/RXR heterodimer is the primary functional unit that binds to DNA and modulates gene transcription. researchgate.net While RXR can also form homodimers, its partnership with RAR is a critical aspect of retinoic acid signaling. diva-portal.org The formation of this heterodimeric complex increases the specificity and efficiency of gene regulation. mdpi.com

Modulation of Gene Transcription via Retinoic Acid Response Elements (RAREs)

The RAR/RXR heterodimer exerts its effects by binding to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. mdpi.commdpi.com The binding of the ligand-activated heterodimer to a RARE initiates a cascade of events that ultimately leads to either the activation or repression of gene transcription. frontiersin.org In the absence of a ligand, the receptor complex may be bound to co-repressor proteins, which inhibit gene expression. frontiersin.org Upon ligand binding, a conformational change in the receptor causes the dissociation of co-repressors and the recruitment of co-activator proteins, which then promote the transcription of the target gene. frontiersin.org

Regulation of Cellular Gene Expression Profiles

The activation of RARs and RXRs by retinoic acid leads to widespread changes in the expression of hundreds of genes that control fundamental cellular processes, most notably cell differentiation and proliferation. mdpi.comresearchgate.net

Genes Associated with Cell Differentiation

Retinoic acid is a potent regulator of cellular differentiation, a process by which cells become more specialized. d-nb.info This is a crucial function in embryonic development and in the maintenance of epithelial tissues. d-nb.infooup.com The binding of the RAR/RXR heterodimer to RAREs in the promoter regions of specific genes can initiate a transcriptional program that drives a cell towards a more differentiated state. For instance, in epithelial cells, retinoic acid has been shown to inhibit keratinization. researchgate.net The specific genes regulated by retinoic acid to control differentiation are cell-type dependent and are integral to the normal development and function of various tissues.

| Process | Key Genes and Proteins Involved | Outcome of Retinoic Acid Action |

| Keratinocyte Differentiation | Keratins, Involucrin, Loricrin | Inhibition of terminal differentiation, maintenance of a proliferative basal cell state. |

| Embryonic Development | Hox genes, other developmental regulators | Specifies cell fate and patterning during embryogenesis. |

| Immune Cell Differentiation | Cytokine and chemokine receptors, transcription factors | Influences the differentiation of immune cells, such as T cells and dendritic cells. |

Genes Associated with Cell Proliferation

Retinoic acid also plays a critical role in regulating cell proliferation, often acting as an inhibitor of cell growth. mdpi.com This effect is mediated by the regulation of genes that control the cell cycle. Treatment of Caco-2 cells with retinoic acid has been shown to reduce thymidine (B127349) incorporation, indicating a decrease in cell proliferation. physiology.org This was accompanied by a reduction in the mitogen-sensitive cyclin D1. physiology.org By influencing the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, retinoic acid can arrest the cell cycle and prevent uncontrolled proliferation. This anti-proliferative effect is a key aspect of its role in maintaining tissue homeostasis.

| Cell Cycle Phase | Key Regulatory Genes Modulated by Retinoic Acid | Effect on Cell Proliferation |

| G1 Phase | Cyclin D1, p21, p27 | Downregulation of Cyclin D1 and upregulation of p21/p27 leads to G1 arrest. |

| S Phase | Genes involved in DNA replication | Inhibition of entry into S phase. |

| General | Growth factor receptors (e.g., EGFR) | Downregulation of growth factor signaling pathways that promote proliferation. |

Genes Associated with Apoptosis

The influence of retinol oleate on apoptosis is indirect, mediated through its hydrolysis products. Retinoic acid, the active form of vitamin A, is a known regulator of apoptosis, a process of programmed cell death crucial for tissue homeostasis. mdpi.com Research indicates that retinoic acid can trigger apoptosis by modulating the expression of key regulatory genes. For instance, in certain cell types, it has been reported to activate caspase-3 and to modulate the expression of genes from the bcl-2 family and the p53 tumor suppressor gene. nih.gov Retinol itself has been shown to induce apoptosis in cultured Sertoli cells through a mitochondria-dependent pathway that involves increased cytochrome c release and subsequent activation of caspase-3/7. nih.gov

Furthermore, the oleate component may also play a role. Studies on pancreatic cells have shown that oleic acid can offer protection against apoptosis induced by saturated fatty acids. koreamed.org This protective effect is associated with the regulation of apoptosis-related proteins, including the restoration of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) and the attenuation of pro-apoptotic proteins like Bak and cleaved caspase-3. koreamed.org

Table 1: Genes and Proteins Modulated by this compound Metabolites in Apoptosis

| Metabolite | Modulated Gene/Protein | Cellular Effect | Source |

|---|---|---|---|

| Retinoic Acid | Caspase-3, bcl-2, p53 | Induction of apoptosis | nih.gov |

| Retinol | Caspase-3/7 | Induction of apoptosis | nih.gov |

Influence on Growth Factors and Cytokines

The metabolic conversion of this compound to retinoic acid allows it to influence a variety of growth factors and cytokines, thereby affecting cell proliferation and inflammation. Retinoic acid is known to upregulate the expression of heparin-binding epidermal growth factor (HB-EGF) and amphiregulin, both of which are ligands for the epidermal growth factor receptor (EGF-R). jddonline.com This signaling pathway can lead to the proliferation of basal keratinocytes. jddonline.com

Additionally, the expression of genes involved in dermal matrix rejuvenation is partly mediated by transforming growth factor-beta 1 (TGF-β1), whose expression can be induced by retinoic acid receptor agonists. oup.com In the context of hyperoxic lung injury in animal models, a combination of vitamin A and retinoic acid was found to attenuate the increase in macrophage inflammatory protein-2 (MIP-2) mRNA and protein expression. nih.gov This treatment also prevented hyperoxia-induced increases in the gene expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while also preventing the reduction of the anti-inflammatory cytokine IL-10. nih.gov

Table 2: Influence of this compound Metabolites on Growth Factors and Cytokines

| Metabolite | Target Growth Factor/Cytokine | Observed Effect | Source |

|---|---|---|---|

| Retinoic Acid | Heparin-binding epidermal growth factor (HB-EGF) | Upregulation | jddonline.com |

| Retinoic Acid | Amphiregulin | Upregulation | jddonline.com |

| Retinoic Acid | Transforming growth factor-beta 1 (TGF-β1) | Induction | oup.com |

| Retinoic Acid | Macrophage inflammatory protein-2 (MIP-2) | Attenuation of increase | nih.gov |

| Retinoic Acid | IL-1β, IL-6, TNF-α | Attenuation of increase | nih.gov |

Interactions with Cellular Retinoid-Binding Proteins

The transport and metabolism of retinol, the precursor derived from this compound, are tightly regulated by a class of intracellular lipid-binding proteins. escholarship.orgdoi.org These proteins, which belong to the fatty acid-binding protein gene family, are crucial for solubilizing retinoids, protecting them from degradation, and directing them to specific metabolic pathways. escholarship.orgnih.gov

Cellular Retinol-Binding Protein (CRBP), particularly CRBP1, plays a central role in the intracellular trafficking and metabolism of retinol. embopress.org CRBP1 binds retinol with high specificity and is essential for maintaining vitamin A homeostasis. embopress.orgunlp.edu.ar It facilitates the delivery of retinol to enzymes responsible for its esterification into forms like this compound or its oxidation to retinoic acid. escholarship.orgdoi.org

Significantly, studies have demonstrated that stimulating the formation of lipid droplets with oleate or retinol induces CRBP1 to translocate to the surface of these droplets. doi.orgnih.gov On the lipid droplet surface, CRBP1 colocalizes with lecithin (B1663433):retinol acyltransferase (LRAT), the primary enzyme responsible for retinol esterification. doi.orgnih.gov This colocalization underscores a direct mechanism where CRBP1 chaperones retinol, derived from sources including the hydrolysis of this compound, to the enzymatic machinery for its re-esterification and storage. doi.org The ratio of apo-CRBP1 (unbound) to holo-CRBP1 (retinol-bound) also acts as a sensor for cellular retinol status, regulating the balance between retinol storage and mobilization. doi.orgnih.gov

Table 3: Key Interactions of CRBP1

| Interacting Molecule/Structure | Functional Consequence | Source |

|---|---|---|

| Retinol | Chaperoning, transport, and delivery to enzymes | escholarship.orgdoi.orgembopress.org |

| Lecithin:retinol acyltransferase (LRAT) | Colocalization on lipid droplets to facilitate retinol esterification | doi.orgnih.gov |

Interphotoreceptor Retinoid-Binding Protein (IRBP), also known as Retinol Binding Protein 3 (RBP3), is a large glycoprotein (B1211001) secreted by photoreceptor cells into the interphotoreceptor matrix of the eye. frontiersin.organu.edu.au It is essential for the visual cycle, where it transports retinoids, such as all-trans-retinol and 11-cis-retinal (B22103), between the photoreceptors and the retinal pigment epithelium. frontiersin.orgnih.gov

Research has revealed a significant interaction between IRBP and fatty acids, including oleic acid. Oleic acid has been shown to bind to IRBP, and it is the most abundant fatty acid found in the bovine interphotoreceptor matrix. frontiersin.orgresearchgate.net Crucially, studies using fluorescence titration assays have demonstrated that oleic acid can displace all-trans-retinol from IRBP. nih.gov The binding of oleic acid inhibits retinol binding through a noncompetitive, allosteric mechanism, suggesting that fatty acids can regulate the binding and release of retinoids from IRBP. nih.govresearchgate.net This interaction points to a potential regulatory role for fatty acids like oleic acid in modulating retinoid trafficking during the visual cycle. nih.gov

Table 4: Ligand Interactions with Interphotoreceptor Retinoid-Binding Protein (IRBP)

| Ligand | Type of Interaction | Functional Implication | Source |

|---|---|---|---|

| all-trans-retinol | Binding and transport | Facilitates the visual cycle | frontiersin.orgnih.gov |

| 11-cis-retinal | Binding and transport | Facilitates the visual cycle | frontiersin.orgnih.gov |

Advanced Analytical and Characterization Methodologies for Retinol Oleate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of retinol (B82714) oleate (B1233923), enabling its separation from other retinoids and matrix components. Various chromatographic modes are employed, each offering distinct advantages for specific analytical goals. column-chromatography.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the routine analysis of retinol oleate and other retinoids. researchgate.net Its versatility allows for the use of different stationary and mobile phases to achieve optimal separation and quantification. researchgate.netsci-hub.se

Both normal-phase and reversed-phase HPLC are effectively used for the analysis of this compound, with UV detection being a common method for quantification due to the strong absorbance of retinoids at specific wavelengths, typically around 325 nm. nih.govnih.gov

Normal-Phase HPLC (NP-HPLC): This mode utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. sepscience.com NP-HPLC is particularly adept at separating geometric isomers of retinoids. pageplace.de For instance, a Zorbax SIL column with a mobile phase of 0.4% 2-propanol in hexane (B92381) can be used to resolve various retinoids, with retinyl esters eluting early due to their non-polar nature. nih.gov

Reversed-Phase HPLC (RP-HPLC): As the most common HPLC mode, RP-HPLC employs a non-polar stationary phase (like C8 or C18) and a polar mobile phase. sepscience.com This technique is highly effective for separating a wide range of retinoids, including retinol and its various fatty acid esters. acs.org Gradient elution is often necessary to resolve the highly non-polar retinyl esters from the more polar retinol. For example, a gradient system starting with a high percentage of water and transitioning to a less polar organic solvent like acetonitrile (B52724) or dichloroethane can effectively separate retinol from a mixture of retinyl esters, including this compound. nih.gov

| HPLC Mode | Stationary Phase (Example) | Mobile Phase (Example) | Application Highlight |

| Normal-Phase | Zorbax SIL (silica) | 0.4% 2-propanol/hexane | Isomer separation |

| Reversed-Phase | Zorbax SB-C18 | Water/acetonitrile/dichloroethane gradient | Separation of retinol and total retinyl esters |

The successful separation of this compound from a complex mixture of other retinoids hinges on the careful optimization of the mobile phase and the selection of an appropriate column.

Mobile Phase Optimization: The choice of solvents and their proportions in the mobile phase is critical for achieving the desired resolution. In NP-HPLC, the addition of a small amount of a polar modifier, such as 2-propanol or dioxane in hexane, can significantly influence the retention times and separation of retinoid isomers. nih.govpageplace.de In RP-HPLC, gradient elution is a powerful tool. A typical gradient might start with a polar mixture like water/acetonitrile and gradually increase the proportion of a non-polar solvent like dichloroethane to elute the strongly retained, non-polar retinyl esters. nih.gov The pH of the mobile phase can also be adjusted, particularly for separating retinoic acids, to control their ionization and retention. jfda-online.com

Column Selection: The choice of column depends on the specific separation required. For general analysis of retinol and retinyl esters, C18 columns are widely used in RP-HPLC. researchgate.net A study detailing a versatile reversed-phase gradient HPLC method utilized a system that could simultaneously detect retinol, various retinyl esters including oleate, tocopherols, and carotenoids within a 26-minute run time. nih.gov For separating isomers, silica-based columns in normal-phase mode are often preferred. pageplace.de The physical parameters of the column, such as particle size and length, also play a role; smaller particles and longer columns generally provide higher resolution but at the cost of increased backpressure and analysis time. researchgate.net

Quantitative analysis of this compound by HPLC typically involves creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in extraction and injection. jfda-online.com

A key challenge in retinoid analysis is the resolution of this compound from other retinyl esters with similar properties, such as retinyl palmitate, linoleate (B1235992), and stearate (B1226849). nih.govnih.gov High-resolution HPLC methods, often employing gradient elution, are necessary to separate these closely related compounds. acs.org While some methods aim to quantify total retinyl esters by allowing them to co-elute, other, more specific methods can resolve individual esters. nih.gov For instance, a reversed-phase gradient method was developed to separate retinol and 15 related fatty acid esters, including oleate, within 28 minutes, demonstrating the capability of HPLC to resolve complex mixtures of these compounds. acs.org

| Analytical Goal | HPLC Method | Key Parameters |

| Quantification | RP-HPLC with UV detection | Internal standard (e.g., retinyl acetate), calibration curve |

| Resolution from other esters | Gradient RP-HPLC | Optimized mobile phase gradient (e.g., water/acetonitrile to dichloroethane) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. mdpi.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase. innovatechlabs.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. innovatechlabs.com

While the thermal instability of retinoids can be a challenge for GC-based methods, derivatization of the fatty acids to more stable forms like trimethylsilyl (B98337) (TMS) esters can overcome this issue. acs.orgnih.gov GC-MS is particularly useful for identifying and quantifying any impurities, such as unreacted oleic acid or other fatty acids, which might be present in a sample of this compound. mdpi.com

Column Chromatography for Isolation and Purification (e.g., Silica (B1680970) Gel)

Column chromatography is a fundamental and widely used technique for the preparative isolation and purification of this compound. column-chromatography.com This method involves a stationary phase, most commonly silica gel, packed into a glass column. column-chromatography.commiamioh.edu A solution containing the crude this compound is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. miamioh.edu

Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases. miamioh.edu For the purification of the non-polar this compound, a non-polar solvent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically used with a polar adsorbent like silica gel. The less polar this compound will elute from the column before more polar impurities, such as unreacted retinol. psu.edu By collecting fractions of the eluting solvent, the purified this compound can be isolated. This technique is scalable and can be used to obtain this compound with a purity of over 95%.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are fundamental to the qualitative and quantitative analysis of this compound, leveraging its unique light-absorbing properties and molecular structure.

UV-Vis Spectrophotometry for Detection and Concentration Measurement

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of this compound. This method is based on the principle that the conjugated double bond system within the retinol moiety of the molecule absorbs light in the UV region of the electromagnetic spectrum. sci-hub.se The maximum absorbance (λmax) for retinoids, including this compound, is typically observed between 325 and 328 nm. europa.eunih.gov

The concentration of this compound in a sample can be determined by measuring its absorbance at this specific wavelength and applying the Beer-Lambert law. The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter in these calculations. For retinol, the parent molecule, the molar extinction coefficient is approximately 52,770 M⁻¹cm⁻¹ in ethanol. sci-hub.se This technique's specificity is enhanced by the fact that few other endogenous compounds in biological samples absorb light at these wavelengths, reducing interference. nih.gov

Table 1: UV-Vis Spectrophotometry Parameters for Retinoid Analysis

| Parameter | Value | Reference |

| Detection Wavelength (λmax) | 325-328 nm | europa.eunih.gov |

| Molar Extinction Coefficient (Retinol in Ethanol) | ~52,770 M⁻¹cm⁻¹ | sci-hub.se |

| Common Solvents | Ethanol, Hexane | sci-hub.se |

| Application | Quantification in purified samples and after chromatographic separation | nih.gov |

This table provides typical parameters used in the UV-Vis spectrophotometric analysis of retinoids like this compound.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Techniques such as Laser Desorption/Ionization Mass Spectrometry (LDI-MS) are particularly effective for analyzing thermally unstable compounds like retinyl esters. acs.org In LDI-MS, this compound typically forms radical molecular ions (M•+). A characteristic fragmentation pattern involves the elimination of the fatty acyl chain (the oleate group), resulting in a prominent peak at an m/z (mass-to-charge ratio) of 269, which corresponds to the retinyl cation. acs.org

Post-source decay (PSD) analysis in LDI-MS can provide further structural information by examining the fragmentation patterns of the parent ion. researchgate.netnih.gov This method is crucial for identifying unknown retinoid metabolites in biological samples without relying on the availability of commercial standards. researchgate.netnih.gov The molecular formula of this compound is C₃₈H₆₂O₂ and its calculated molecular weight is 550.9 g/mol .

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for accurate analysis of this compound, as it exists within complex biological matrices. The choice of extraction technique depends on the sample type and the subsequent analytical method.

Solvent Extraction Methodologies (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a common method for isolating this compound and other lipids from biological samples. A typical procedure involves denaturing proteins with a solvent like ethanol, followed by partitioning the lipids into a nonpolar solvent such as hexane. sci-hub.se This separates the neutral lipids, including retinyl esters, from more polar compounds. sci-hub.se To improve extraction efficiency, a mixture of solvents can be employed. For instance, a combination of hexane, ethanol, acetone, and toluene (B28343) (HEAT) has been shown to be highly efficient for extracting both retinoids and carotenoids. nih.gov

Another approach involves a single-phase solvent extraction, which keeps the retinyl esters intact, allowing for the differentiation between intestinally-derived retinol in chylomicrons and retinol from the liver. lookchem.com After extraction, the solvent is typically evaporated under a stream of inert gas, such as nitrogen, to prevent oxidation of the light-sensitive retinoids. sci-hub.se

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more automated and selective sample preparation technique compared to LLE. researchgate.net It utilizes a solid sorbent material, often packed in a cartridge, to retain the analyte of interest while other matrix components are washed away. For retinoid analysis, reversed-phase (e.g., C18) or aminopropyl phases are commonly used. researchgate.netresearchgate.net

In a typical SPE procedure for retinyl esters, a deproteinized plasma sample is loaded onto the SPE column. researchgate.net After washing to remove interferences, the retained this compound is eluted with an appropriate organic solvent. researchgate.net This technique offers high recovery rates and can be integrated online with high-performance liquid chromatography (HPLC) systems for a streamlined analytical workflow. researchgate.net SPE has been successfully used to analyze retinyl esters in various biological matrices, including plasma and tissues, prior to analysis by methods like gas chromatography (GC). google.com

Isotopic Labeling and Kinetic Modeling for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound in vivo. By introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the retinol or oleic acid molecule, researchers can track its absorption, distribution, metabolism, and excretion. nih.goveurisotop.com

Stable isotope-labeled retinol is considered the gold standard for studying retinoid metabolism in humans. nih.goveurisotop.com For example, co-administration of ¹³C-labeled retinyl acetate can serve as a reference to account for inter-individual variations in absorption and clearance rates. lookchem.com The labeled metabolites can be detected and quantified using mass spectrometry, allowing for the elucidation of complex metabolic pathways without prior knowledge of all potential metabolites. researchgate.net

Kinetic modeling, when combined with isotopic labeling data, allows for the quantitative assessment of metabolic fluxes—the rates of conversion between different metabolites. eurisotop.comotsuka.co.jp This provides a dynamic understanding of how this compound is processed in the body, which is not achievable by simply measuring static metabolite concentrations. eurisotop.com This approach has been instrumental in understanding the differences in the metabolism of retinol derived from various precursors. researchgate.net

Comparative Biochemical and Physiological Studies of Retinol Oleate

Comparison of Metabolic Fates with Other Retinyl Esters (e.g., Palmitate, Stearate (B1226849), Linoleate)

The metabolic fate of retinol (B82714) oleate (B1233923) is intricately linked to the broader pathways of vitamin A metabolism, which primarily involve hydrolysis to retinol for transport and function, and re-esterification for storage. Retinyl esters, including oleate, palmitate, stearate, and linoleate (B1235992), are the main storage forms of vitamin A in the body. nih.govresearchgate.net These esters are hydrolyzed by retinyl ester hydrolases (REHs) to release retinol, which can then be transported to various tissues or converted to its active form, retinoic acid. researchgate.net

Following dietary intake, retinyl esters are hydrolyzed in the intestinal lumen, and the resulting retinol is absorbed by enterocytes. mdpi.compatsnap.com Inside these cells, retinol is re-esterified to form various retinyl esters, which are then incorporated into chylomicrons and released into the lymphatic system. nih.govmdpi.com While retinyl palmitate is the most abundant retinyl ester in the liver, accounting for approximately 70-80% of total retinyl esters, retinol oleate, stearate, and linoleate are also present in smaller amounts. nih.gov

Studies in humans have shown that after ingestion of retinol, the re-esterification process favors saturated fatty acids like palmitic and stearic acid over unsaturated ones like oleic and linoleic acid. umin.ac.jp This suggests a preferential metabolic pathway for the formation of retinyl palmitate and stearate. However, the composition of retinyl esters can be influenced by factors such as alcohol consumption, which has been shown to increase the proportion of retinyl oleate in the liver. nih.gov

The hydrolysis of different retinyl esters can also vary. For instance, lipoprotein lipase (B570770) (LpL) can hydrolyze the four most abundant retinyl esters: palmitate, oleate, stearate, and linoleate. nih.gov The efficiency of this hydrolysis can be influenced by the fatty acyl chain, although triglycerides are the preferred substrate for LpL. nih.gov

Relative Abundance and Distribution Across Diverse Tissues and Species

The liver is the primary storage site for vitamin A in the body, containing approximately 80-90% of the body's total retinoids, predominantly as retinyl esters. nih.govnih.gov Within the liver, hepatic stellate cells (HSCs) are the main storage location for these esters. nih.govresearchgate.net While retinyl palmitate is the most prominent species, retinyl oleate, stearate, and linoleate are also found. nih.govnih.gov Other tissues such as the lungs, adipose tissue, skin, testes, and spleen also have the capacity to store retinyl esters, although to a lesser extent than the liver. nih.govnih.gov

Significant species-specific differences exist in the distribution and abundance of retinol and its esters. researchgate.net For example, one study comparing mice, rats, and guinea pigs found the order of total retinol levels in the lung to be mouse > rat > guinea pig, in the liver to be rat > mouse > guinea pig, and in the plasma to be guinea pig > rat > mouse. researchgate.net The composition of retinyl esters also varies between species. In ferrets, dogs, and silver foxes, retinyl stearate is the dominant circulating ester, followed by palmitate and oleate. umin.ac.jp In contrast, in raccoon dogs and humans, retinyl palmitate is the most abundant, followed by stearate. umin.ac.jp

The fatty acid composition of retinyl esters in tissues can also be influenced by external factors. For instance, alcohol consumption in mice has been shown to alter the fatty acyl composition of hepatic retinyl esters, leading to an increase in retinyl oleate levels. nih.gov

Relative Abundance of Retinyl Esters in Human and Rodent Liver

| Retinyl Ester | Approximate Percentage of Total Retinyl Esters |

|---|---|

| Retinyl Palmitate | 70-80% |

| Retinyl Oleate | Variable, present in smaller amounts |

| Retinyl Stearate | Variable, present in smaller amounts |

| Retinyl Linoleate | Variable, present in smaller amounts |

Influence of the Fatty Acyl Moiety on Biochemical Processing and Cellular Uptake

The fatty acyl moiety of retinyl esters plays a crucial role in their biochemical processing and cellular uptake. The process of retinol esterification, which is essential for vitamin A storage, is catalyzed by two main enzymes: lecithin (B1663433):retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). nih.gov LRAT primarily utilizes long-chain fatty acyl groups from the sn-1 position of phosphatidylcholine, including palmitic, stearic, oleic, and linoleic acids, to form retinyl esters. nih.gov ARAT, on the other hand, uses fatty acyl groups from the acyl-CoA pool. nih.gov

The cellular uptake of retinyl esters is a complex process. Retinyl esters within chylomicrons are delivered to tissues as the chylomicrons are broken down. nih.gov For peripheral tissues to take up the vitamin A, the retinyl ester must first be hydrolyzed, a function thought to be performed by lipoprotein lipase (LpL). nih.gov The resulting free retinol is then taken up by the cells. nih.gov Studies have also indicated that retinyl esters associated with low-density lipoproteins (LDL) can be taken up by cells via the LDL-receptor pathway. nih.gov

The specific fatty acid esterified to retinol can influence the metabolic fate and bioactivity of the resulting retinyl ester. For example, a study on different retinyl esters in human skin models showed that retinyl propionate had a unique metabolic profile compared to retinol and retinyl palmitate, leading to higher retinoid-related bioactivity. biorxiv.org This suggests that the length and saturation of the fatty acyl chain can impact the rate of hydrolysis and subsequent conversion to active forms of vitamin A within the cell.

Differential Enzymatic Pathways Contributing to Diverse Retinyl Ester Formation

The formation of a diverse pool of retinyl esters, including this compound, is governed by the activity of different enzymatic pathways. The two primary enzymes responsible for retinol esterification are lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). nih.govnih.gov

Lecithin:Retinol Acyltransferase (LRAT): This enzyme is considered responsible for the majority of retinyl ester formation in the body. nih.govresearchgate.net LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol. nih.govresearchgate.net The fatty acids predominantly transferred by LRAT are palmitic, stearic, oleic, and linoleic acids. nih.gov LRAT is crucial for the storage of vitamin A in the liver and other tissues like the eye, lung, and testes. nih.gov

Acyl-CoA:Retinol Acyltransferase (ARAT): ARAT provides an alternative pathway for retinol esterification, utilizing fatty acyl-CoAs as the acyl donors. nih.govnih.gov One of the enzymes identified as having ARAT activity is diacylglycerol acyltransferase 1 (DGAT1). nih.govmdpi.com ARAT activity is distinct from LRAT in that it esterifies retinol that is not bound to cellular retinol-binding proteins (CRBPs), whereas LRAT can esterify retinol bound to CRBPs. nih.gov While LRAT is the dominant enzyme for retinol esterification in the liver, ARAT activity has been noted in other tissues and under certain conditions. nih.govnih.gov For example, the induction of ARAT has been observed in hepatic stellate cells during the transition to a fat-storing phenotype. nih.gov

The interplay between LRAT and ARAT, along with the availability of different fatty acyl substrates, contributes to the specific composition of retinyl esters, including this compound, found in various tissues. nih.gov

Enzymes in Retinyl Ester Formation

| Enzyme | Acyl Donor | Primary Substrate | Key Characteristics |

|---|---|---|---|

| Lecithin:Retinol Acyltransferase (LRAT) | Phosphatidylcholine (sn-1 position) | Retinol bound to CRBPs | Responsible for the majority of retinyl ester synthesis in the body. nih.gov |

| Acyl-CoA:Retinol Acyltransferase (ARAT) | Fatty Acyl-CoAs | Nonprotein-bound retinol | Alternative pathway for retinol esterification. nih.gov DGAT1 is one enzyme with ARAT activity. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for synthesizing and purifying Retinol Oleate in laboratory settings?

- Answer : High-purity synthesis of this compound requires controlled esterification of retinol with oleic acid under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Solvent systems like chloroform-methanol (2:1 v/v) are effective for lipid extraction and purification . Post-synthesis, column chromatography (e.g., silica gel) or preparative HPLC can isolate the esterified product. Quality validation should include gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and nuclear magnetic resonance (NMR) to confirm ester bond formation .

Q. How can researchers accurately quantify this compound in heterogeneous biological samples?

- Answer : Quantification demands rigorous sample preparation, such as saponification to hydrolyze esters followed by extraction using the Bligh-Dyer method . Reverse-phase HPLC with UV/fluorescence detection (ex: λ = 325 nm for retinol derivatives) is standard. For complex matrices (e.g., skin tissue), tandem mass spectrometry (LC-MS/MS) improves specificity by distinguishing this compound from isomers . Internal standards (e.g., deuterated retinol) correct for recovery variability .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s bioavailability and metabolic stability across studies?

- Answer : Discrepancies often stem from variability in model organisms (e.g., rodents vs. human cell lines) and delivery systems (e.g., emulsified vs. free-form). A factorial design comparing oral vs. topical administration, with controlled variables (e.g., pH, lipid carriers), can isolate bioavailability factors . Isotopic labeling (e.g., ¹³C-oleate) combined with kinetic modeling tracks metabolic pathways and half-life differences . Meta-analyses of existing data should stratify results by experimental conditions to identify confounding variables .

Q. How can researchers resolve conflicting data on this compound’s oxidative stability under varying environmental conditions?

- Answer : Contradictory stability profiles (e.g., light vs. dark, aerobic vs. anaerobic) require multi-modal testing. Accelerated stability studies using Arrhenius kinetics predict degradation rates under controlled temperatures and humidity . Spectroscopic methods (FTIR, Raman) monitor real-time structural changes, while electron paramagnetic resonance (EPR) identifies free radical intermediates. Comparative studies should standardize antioxidant additives (e.g., tocopherols) to assess their protective efficacy .

Q. What advanced methodologies elucidate this compound’s interaction with cellular retinoic acid receptors (RARs)?

- Answer : Molecular dynamics simulations predict binding affinities between this compound and RAR isoforms (α, β, γ). In vitro assays (e.g., luciferase reporter gene systems) quantify transcriptional activation, while surface plasmon resonance (SPR) measures kinetic binding parameters . For in vivo validation, CRISPR-edited RAR knockout models can isolate the ester’s specific effects versus endogenous retinol . Cross-referencing with transcriptomic data (RNA-seq) identifies downstream gene regulation patterns .

Methodological Considerations

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses, e.g., “In human keratinocytes (Population), how does this compound (Intervention) compared to retinol palmitate (Comparison) affect RAR-γ activation (Outcome) over 72 hours (Time)?” .

- Data Analysis : Employ multivariate statistics (ANCOVA, PCA) to account for covariates like lipid peroxidation byproducts or enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.